molecular formula C11H18N4O2 B1491837 2-Azido-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one CAS No. 2098090-69-6

2-Azido-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one

Cat. No.: B1491837
CAS No.: 2098090-69-6
M. Wt: 238.29 g/mol
InChI Key: HLDCDHMEVPZHBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one is a chemical compound with the molecular formula C11H18N4O2 and a molecular weight of 238.29 g/mol. This compound is characterized by its unique structure, which includes an azido group (-N3) and a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one typically involves multiple steps, starting with the appropriate precursors. One common approach is the reaction of 1-oxa-8-azaspiro[5.5]undecane with an azido compound under specific conditions to introduce the azido group.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for large-scale production. This includes maintaining precise control over temperature, pressure, and reagent concentrations to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Azido-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one can undergo various chemical reactions, including:

  • Oxidation: The azido group can be oxidized to form nitroso or nitro derivatives.

  • Reduction: The azido group can be reduced to form amino derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide (H2O2) or nitric acid (HNO3) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly employed.

  • Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitro derivatives.

  • Reduction Products: Amino derivatives.

  • Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

2-Azido-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Azido-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • 1-oxa-8-azaspiro[5.5]undecane: A related compound without the azido group.

  • 8-oxa-1-azaspiro[5.5]undecane: Another related compound with a different arrangement of atoms.

Uniqueness: 2-Azido-1-(1-oxa-8-azaspiro[55]undecan-8-yl)ethan-1-one is unique due to the presence of the azido group, which imparts distinct chemical reactivity compared to its similar counterparts

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

2-azido-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c12-14-13-8-10(16)15-6-3-5-11(9-15)4-1-2-7-17-11/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDCDHMEVPZHBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CCCN(C2)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Azido-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one
Reactant of Route 2
2-Azido-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one
Reactant of Route 3
2-Azido-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one
Reactant of Route 4
2-Azido-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-Azido-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one
Reactant of Route 6
2-Azido-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.